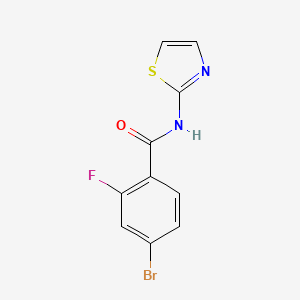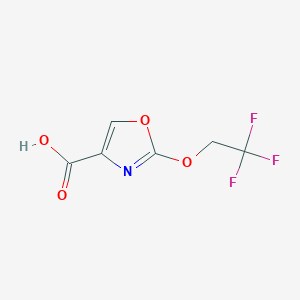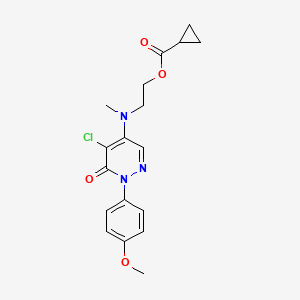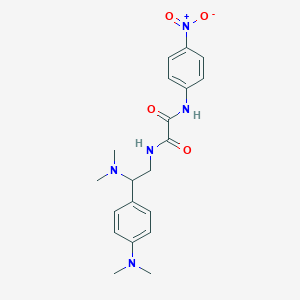![molecular formula C12H11ClN4S B2534421 4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine CAS No. 339017-98-0](/img/structure/B2534421.png)
4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine, commonly referred to as 4-CPMH, is a small molecule with a wide range of applications in scientific research. It has been used in various experiments to study the biochemical and physiological effects of compounds, as well as to investigate the mechanism of action of drugs. 4-CPMH has also been used in drug synthesis and other laboratory experiments.
科学的研究の応用
Optoelectronic Material Development
Pyrimidine derivatives have shown significant promise in the development of optoelectronic materials. Research highlights the incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems, which are valuable for creating novel optoelectronic materials. These derivatives are used in the synthesis of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Medicinal and Pharmaceutical Industries
The pyranopyrimidine core, closely related to pyrimidine derivatives, is a key precursor for the medicinal and pharmaceutical industries. Its structural versatility allows for a broad range of synthetic applications and bioavailability. Recent investigations have focused on the application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, highlighting the compound's critical role in developing lead molecules for future drug discovery (Parmar et al., 2023).
Anticancer Research
Pyrimidine derivatives have been extensively studied for their anticancer properties. These compounds, through various mechanisms, exhibit the potential to interact with different enzymes, targets, and receptors, making them valuable in anticancer research. The structure-activity relationships of pyrimidine derivatives provide insights into the synthesis of novel analogs with enhanced anti-inflammatory activities and minimum toxicity (Rashid et al., 2021).
Anti-Inflammatory and Analgesic Activities
Substituted tetrahydropyrimidine derivatives, a category of pyrimidine derivatives, have shown significant in vitro anti-inflammatory activity. These compounds have been characterized for their potential to serve as leads for anti-inflammatory activity, underscoring the necessity of further investigation to understand their anti-inflammatory potential fully (Gondkar et al., 2013).
Optical Sensors
Biologically significant pyrimidine appended optical sensors have been recognized for their exquisite sensing materials and a range of biological and medicinal applications. The ability of pyrimidine derivatives to form both coordination and hydrogen bonds makes them suitable as sensing probes, demonstrating the versatility of pyrimidine in the development of optical sensors (Jindal & Kaur, 2021).
特性
IUPAC Name |
N-[(E)-benzylideneamino]-6-chloro-2-methylsulfanylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4S/c1-18-12-15-10(13)7-11(16-12)17-14-8-9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16,17)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXJSPGMKCOUMG-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NN=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopropyl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2534339.png)
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-5-chloropyrimidine](/img/structure/B2534340.png)



![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2534349.png)


![2-(benzylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2534353.png)

![4-amino-2-[4-(2-furylcarbonyl)piperazino]-N~5~-(4-methoxyphenyl)-5-pyrimidinecarboxamide](/img/structure/B2534359.png)

